N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
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Description
N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
A novel series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The introduction of specific moieties, such as the benzo[1,3]dioxol in one compound, resulted in enhanced potency, suggesting potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).
Molecular Structure and Spectroscopic Analysis
Detailed structural and spectroscopic investigations of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) were conducted. These studies encompassed elemental analysis, FTIR, NMR, UV-Vis, and MS techniques, alongside DFT and HF methods for molecular structure optimization. The analysis underscored the stability arising from hyperconjugative interactions and intramolecular hydrogen bonds, shedding light on the compound's electronic structure and potential biological activities (Mansour & Ghani, 2013).
Antimicrobial Efficacy
Three new pyrimidine derivatives exhibited notable antibacterial and antifungal properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their synthesis via an electrochemical method and the subsequent biological screening highlight their potential as effective antimicrobial agents (Khan et al., 2015).
Corrosion Inhibition
Piperidine derivatives, including compounds with benzenesulfonamide moieties, were studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provided insights into their adsorption behaviors and inhibition efficiencies, suggesting applications in corrosion protection (Kaya et al., 2016).
Coordination Chemistry and Biological Activity
The coordination ability of a sulfamethazine Schiff-base ligand towards Cu(II) ions was explored, revealing insights into the molecular structures, spectral properties, and structure-activity relationships. These studies suggested potential applications in developing metal-based drugs with specific biological activities (Mansour, 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-17(2)13-14-8-10(9-15-13)16-21(18,19)12-6-4-11(20-3)5-7-12/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGXBFLHFZHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.